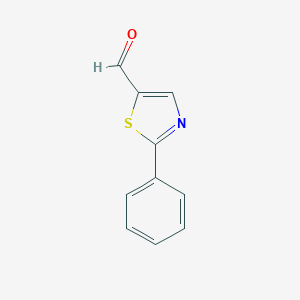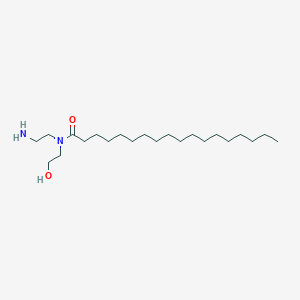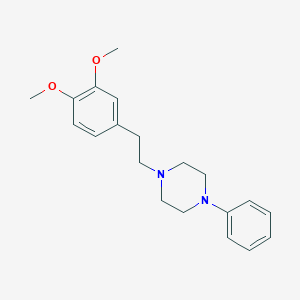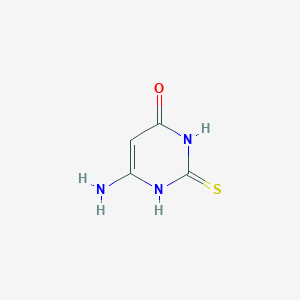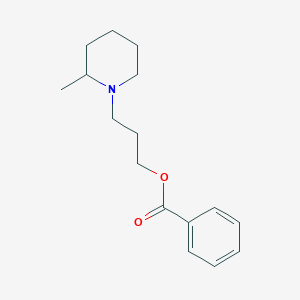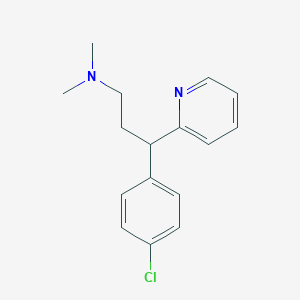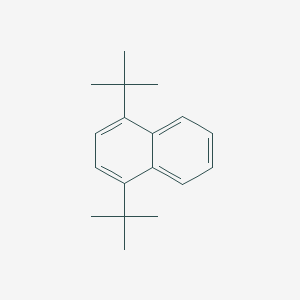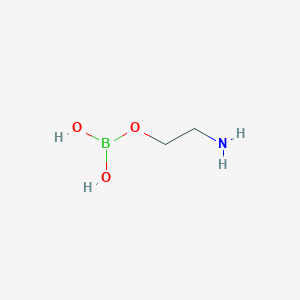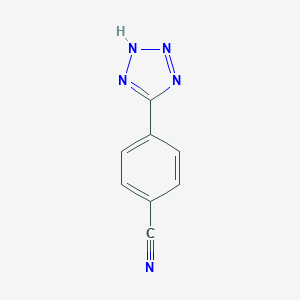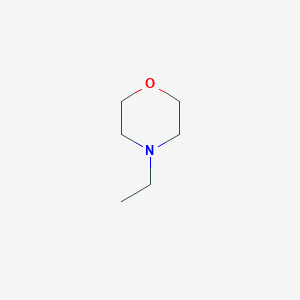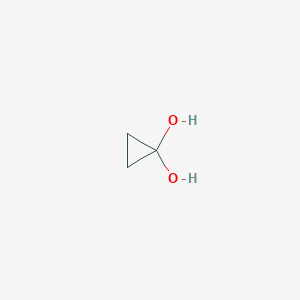
1,1-Cyclopropanediol
Overview
Description
1,1-Cyclopropanediol is a cyclic organic compound that has gained significant attention from the scientific community due to its unique structure and properties. It is a colorless liquid that is soluble in water and has a boiling point of 113°C. The compound has a cyclopropane ring that makes it highly reactive and useful in various chemical reactions.
Mechanism Of Action
The mechanism of action of 1,1-Cyclopropanediol is not well understood. However, studies have shown that the compound can undergo ring-opening reactions, which make it useful in various chemical reactions. The cyclopropane ring in the compound is highly reactive and can undergo nucleophilic addition reactions with different reagents.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 1,1-Cyclopropanediol. However, studies have shown that the compound can be toxic to living organisms at high concentrations. It is essential to handle the compound with care and follow the necessary safety precautions in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 1,1-Cyclopropanediol in laboratory experiments include its high reactivity and unique properties. The compound can undergo various chemical reactions, making it useful in the synthesis of different organic compounds. However, the limitations of using 1,1-Cyclopropanediol include its toxicity and the need for specialized equipment and safety precautions.
Future Directions
There are several future directions for research on 1,1-Cyclopropanediol. One area of interest is the development of new methods for synthesizing the compound. Researchers are also interested in exploring the potential of 1,1-Cyclopropanediol as a chiral building block in asymmetric catalysis. Furthermore, studies are needed to understand the mechanism of action of the compound and its potential applications in different fields of chemistry.
Conclusion:
In conclusion, 1,1-Cyclopropanediol is a cyclic organic compound that has gained significant attention from the scientific community due to its unique structure and properties. The compound has various scientific research applications, including its use as a building block in the synthesis of different organic compounds and as a solvent in organic reactions. However, there is limited information on the biochemical and physiological effects of 1,1-Cyclopropanediol, and researchers need to follow the necessary safety precautions when handling the compound. Future research directions include the development of new synthesis methods and exploring the potential of the compound in different fields of chemistry.
Synthesis Methods
The most common method for synthesizing 1,1-Cyclopropanediol is through the reaction of ethylene oxide and sodium methoxide. This reaction produces sodium ethylene glycolate, which is then reacted with chloroacetaldehyde to yield 1,1-Cyclopropanediol. Another method involves the reaction of cyclopropanone with ethylene oxide in the presence of a base catalyst. This reaction produces 1,1-Cyclopropanediol in good yield.
Scientific Research Applications
1,1-Cyclopropanediol has various scientific research applications. It is used as a building block in the synthesis of different organic compounds such as pharmaceuticals, agrochemicals, and fragrances. The compound has also been used in the synthesis of chiral ligands, which are essential in asymmetric catalysis. Furthermore, 1,1-Cyclopropanediol has been used as a solvent in organic reactions due to its unique properties.
properties
IUPAC Name |
cyclopropane-1,1-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-3(5)1-2-3/h4-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAPOEKGBGSNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164785 | |
| Record name | 1,1-Cyclopropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclopropanediol | |
CAS RN |
15144-65-7 | |
| Record name | 1,1-Cyclopropanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015144657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
